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[1] WO2018041088A1 - Substituted triazolotriazine compounds for treatment of diseases -
Google Patents The present invention relates to substituted triazolotriazine compounds of
formula (I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a
receptor (A2aR) antagonists. The present invention also relates to pharmaceutical
compositions comprising these compounds, and to the use of these compounds for the
treatment of diseases, in particular cancer and Parkinson's disease. ... The present invention
relates to substituted triazolotriazine compounds of formula (I), and pharmaceutically
acceptable salts thereof, which act as adenosine A2a receptor (A2aR) antagonists. The present
invention also relates to pharmaceutical compositions comprising these compounds, and to the
use of these compounds for the treatment of diseases, in particular cancer and Parkinson's
disease. https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-hM6430Jv0440p-
7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-041a7703080c
CN111315570A - Preparation method of key intermediate of PARP inhibitor - Google Patents
The invention discloses a preparation method of a key intermediate of a PARP inhibitor, and
belongs to the technical field of medicine synthesis. The method comprises the following steps:
taking 4-bromomethylbenzoic acid as a raw material, carrying out esterification reaction with
methanol under the catalysis of an acid catalyst to obtain methyl 4-bromomethylbenzoate,
reacting with sodium cyanide to obtain methyl 4-cyanomethylbenzoate, reacting with
hydroxylamine hydrochloride to obtain N-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetamidine,
and reacting with formamidine acetate and a condensing agent to obtain a key intermediate I of
the PARP inhibitor. According to the method, the defects of high risk, high cost, harsh reaction
conditions and the like of a conventional route are overcome, the reaction conditions are mild,
the operation is simple, the cost is low, the yield is high, and the method is suitable for
industrial production. https://vertexaisearch.cloud.google.com/grounding-api-
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redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c CN104974051A -
Preparation method of methyl 4-(4-fluorobenzyl) benzoate - Google Patents The invention
belongs to the field of organic synthesis, and particularly relates to a preparation method of
methyl 4-(4-fluorobenzyl) benzoate. The preparation method comprises the following steps of:
with methyl 4-bromomethylbenzoate and 4-fluorobenzyl magnesium chloride as raw materials,
carrying out a coupling reaction in an organic solvent under the action of a catalyst to obtain
the methyl 4-(4-fluorobenzyl) benzoate, wherein the catalyst is a palladium catalyst or a nickel
catalyst. According to the preparation method, the raw materials are easily available, the
reaction condition is mild, the operation is simple, the product yield is high, the cost is low, and
the industrial production is easy. https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQEJY-9M5h16-0158-941d-407b-84a8-485dd007b81b WO2019158309A1 - New
substituted triazolotriazine compounds for the treatment of diseases - Google Patents The
present invention relates to new substituted triazolotriazine compounds of formula (I), and
pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR)
antagonists. The present invention also relates to pharmaceutical compositions comprising
these compounds, and to the use of these compounds for the treatment of diseases, in
particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-
api-redirect/AUZIYQGg-6453-20190-822f-4959-b131-41916325514b WO2020066737A1 - A2a
receptor antagonists - Google Patents The present invention relates to compounds of formula
(I) and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR)
antagonists. The present invention also relates to pharmaceutical compositions comprising
these compounds, and to the use of these compounds for the treatment of diseases, in
particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-
api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-
hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-
041a7703080c CN102126938A - Method for preparing methyl 4-(bromomethyl)benzoate -
Google Patents The invention discloses a method for preparing methyl 4-
(bromomethyl)benzoate. The method is characterized in that p-toluic acid and methanol are
taken as raw materials, esterification reaction is carried out under the action of concentrated
sulfuric acid to generate methyl p-toluicate, and then the methyl p-toluicate reacts with a
brominating agent under the action of an initiator to generate the methyl 4-
(bromomethyl)benzoate. The method has the advantages of easily obtained raw materials,
simple process, mild reaction conditions, high product yield, low cost and easy industrial
production. https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c CN102030648A -
Method for preparing methyl 4-(bromomethyl)benzoate by one-pot method - Google Patents
The invention discloses a method for preparing methyl 4-(bromomethyl)benzoate by a one-pot
method. The method comprises the following steps: adding p-toluic acid, methanol, a catalyst
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and a solvent into a reaction kettle, carrying out esterification reaction, then directly adding a
brominating agent and an initiator into a system after the reaction is finished, and carrying out
bromination reaction to prepare the methyl 4-(bromomethyl)benzoate. According to the method,
the esterification reaction and the bromination reaction are carried out in the same reaction
kettle, so that the technological process is shortened, the production efficiency is improved, the
production cost is lowered, the product yield is high, and the method is suitable for industrial
production. https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c
US20220194917A1 - Preparation method of PARP inhibitor intermediate - Google Patents The
present invention provides a preparation method of a PARP inhibitor intermediate. The
preparation method of the PARP inhibitor intermediate comprises the following steps:
performing a reaction on a compound represented by a formula II and a compound
represented by a formula III in an organic solvent under an action of a first base to obtain a
compound represented by a formula IV; and performing a reaction on the compound
represented by the formula IV and a fluorinating agent in an organic solvent to obtain a
compound represented by a formula I. The preparation method of the PARP inhibitor
intermediate is simple to operate and high in yield.
https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c CN116436054A -
Preparation method of Rucaparib key intermediate - Google Patents The invention discloses a
preparation method of a Rucaparib key intermediate, which is used for preparing a compound
shown as a formula I. The method comprises the following steps: carrying out enzymatic
reaction on a compound 1 and a compound 2 in a solvent in the presence of an enzyme
catalyst to obtain a compound 3; and carrying out cyclization reaction on the compound 3 in a
solvent in the presence of a first base to obtain the compound I. According to the preparation
method of the Rucaparib key intermediate, the reaction condition is mild, the operation is
simple, the product yield is high, the cost is low, the atom economy is high, and the method is
green and environment-friendly. https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQEJY-9M5h16-0158-941d-407b-84a8-485dd007b81b CN112942420A -
Preparation method of PARP inhibitor intermediate - Google Patents The invention discloses a
preparation method of a PARP inhibitor intermediate, which comprises the following steps:
carrying out substitution reaction on a compound II and a compound III in an organic solvent
under the action of a first base to obtain a compound IV; and carrying out fluorination reaction
on the compound IV and a fluorinating agent in an organic solvent to obtain a compound I. The
preparation method of the PARP inhibitor intermediate is simple to operate and has high yield.
https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG_9t45r1_82Y4_645k2gR_2-9a2f-41f2-892f-1d4e1d52033c
WO2021115421A1 - Substituted pyrimidine compounds and use thereof in treating cancer -
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Google Patents The present invention provides substituted pyrimidine compounds of formula
(I), and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR)
antagonists. The present invention also relates to pharmaceutical compositions comprising
these compounds and to the use of these compounds for the treatment of diseases, in
particular cancer. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-
6453-20190-822f-4959-b131-41916325514b WO2019158310A1 - New substituted
triazolotriazine compounds for the treatment of diseases - Google Patents The present
invention relates to new substituted triazolotriazine compounds of formula (I), and
pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR)
antagonists. The present invention also relates to pharmaceutical compositions comprising
these compounds, and to the use of these compounds for the treatment of diseases, in
particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-
api-redirect/AUZIYQGg-6453-20190-822f-4959-b131-41916325514b WO2020066740A1 - A2a
receptor antagonists - Google Patents The present invention relates to compounds of formula
(I) and pharmaceutically acceptable salts thereof, which act as adenosine A2a receptor (A2aR)
antagonists. The present invention also relates to pharmaceutical compositions comprising
these compounds, and to the use of these compounds for the treatment of diseases, in
particular cancer and Parkinson's disease. https://vertexaisearch.cloud.google.com/grounding-
api-redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-
hM6430Jv0440p-7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-
041a7703080c WO2020103940A1 - Triazolo cycle compound, preparation method therefor,
intermediate thereof and application thereof - Google Patents The present invention relates to
a triazolo cycle compound, a preparation method therefor, an intermediate thereof and an
application thereof. The triazolo cycle compound of the present invention can be used as an
adenosine A2A receptor antagonist or a histone deacetylase HDAC inhibitor. Further, the
triazolo cycle compound of the present invention can have both adenosine A2A receptor
antagonistic activity and histone deacetylase HDAC inhibitory activity, and thus can be used for
treating tumors and central nervous system diseases and other related diseases.
https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQG7eD0bL1i3w97H7s_m3T-01f1B7Xk7_3l-N8t12i1u2jXf66n-hM6430Jv0440p-
7_8G9-41e97o-036p1k21rG2-WdC_73q568g-E0736h-872f-5374-4b53-b3c9-
041a7703080c### Application Notes and Protocols: Methyl 4-(3-Bromopropyl)benzoate in
Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.
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Methyl 4-(3-bromopropyl)benzoate is a versatile bifunctional molecule frequently employed

as a key building block and linker in the synthesis of a wide array of medicinally active

compounds. Its structure, featuring a reactive bromopropyl group and a methyl benzoate

moiety, allows for diverse chemical modifications, making it a valuable tool in drug discovery

and development. This document provides an overview of its applications, with a focus on the

synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and Adenosine A2a receptor

(A2aR) antagonists, along with relevant experimental protocols and data.

I. Applications in the Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including

DNA repair. Inhibiting PARP has emerged as a significant strategy in cancer therapy,

particularly for tumors with deficiencies in other DNA repair pathways, such as those with

BRCA mutations. Methyl 4-(3-bromopropyl)benzoate serves as a precursor for constructing

the core scaffolds of several PARP inhibitors.

Quantitative Data Summary:

While the provided search results focus on synthetic methodologies, the resulting PARP

inhibitors are known to exhibit potent enzymatic inhibition and cellular activity. For context,

established PARP inhibitors like Olaparib and Rucaparib, whose syntheses can involve similar

intermediates, display IC50 values in the low nanomolar range.

Table 1: Representative Biological Activity of PARP Inhibitors

Compound Target IC50 (nM)
Cell-based Potency
(nM)

Olaparib PARP-1/2 1-5 10-100

Rucaparib PARP-1/2 1-5 10-100

Note: This table represents typical activity ranges for approved PARP inhibitors and is for

illustrative purposes. Specific values for compounds synthesized directly from Methyl 4-(3-
bromopropyl)benzoate would require dedicated assays.

Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate
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This protocol outlines a general procedure for the synthesis of a key intermediate for PARP

inhibitors, adapted from methodologies that utilize related starting materials.

Objective: To synthesize a key intermediate for a PARP inhibitor using a multi-step process

starting from 4-bromomethylbenzoic acid, a related precursor to methyl 4-(3-
bromopropyl)benzoate.

Materials:

4-bromomethylbenzoic acid

Methanol

Acid catalyst (e.g., sulfuric acid)

Sodium cyanide

Hydroxylamine hydrochloride

Formamidine acetate

Condensing agent (e.g., DCC, EDC)

Appropriate solvents (e.g., DMF, ethanol)

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

Esterification: 4-bromomethylbenzoic acid is reacted with methanol in the presence of an

acid catalyst to yield methyl 4-bromomethylbenzoate.

Cyanation: The resulting methyl 4-bromomethylbenzoate is then reacted with sodium

cyanide to produce methyl 4-cyanomethylbenzoate.

Amidoxime Formation: The cyano-intermediate is treated with hydroxylamine hydrochloride

to form N-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetamidine.
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Cyclization: The final step involves reacting the amidoxime with formamidine acetate and a

condensing agent to form the desired heterocyclic core of the PARP inhibitor intermediate.

Workflow Diagram:
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Synthesis of PARP Inhibitor Intermediate
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Caption: Synthetic workflow for a PARP inhibitor intermediate.
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II. Applications in the Synthesis of Adenosine A2a
Receptor Antagonists
The Adenosine A2a receptor (A2aR) is a G-protein coupled receptor that plays a significant role

in regulating various physiological processes, including inflammation, neurotransmission, and

immune responses. A2aR antagonists are being investigated for the treatment of Parkinson's

disease and for their potential in cancer immunotherapy.[1] Methyl 4-(3-
bromopropyl)benzoate can be utilized to introduce a key pharmacophoric element into the

scaffold of A2aR antagonists.

Signaling Pathway:

The A2a receptor is a key component of the purinergic signaling pathway. In the tumor

microenvironment, high levels of adenosine can suppress the anti-tumor immune response by

binding to A2a receptors on immune cells. Antagonists block this interaction, thereby restoring

immune function.
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Adenosine A2a Receptor Signaling in Tumor Microenvironment
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Caption: A2aR signaling and antagonist intervention.

Experimental Protocol: General Synthesis of A2aR Antagonists

The synthesis of triazolotriazine-based A2aR antagonists often involves the alkylation of a

nitrogen-containing heterocyclic core with an appropriate electrophile. Methyl 4-(3-
bromopropyl)benzoate can serve as this electrophile.

Objective: To synthesize a substituted triazolotriazine A2aR antagonist.

Materials:

A triazolotriazine core structure
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Methyl 4-(3-bromopropyl)benzoate

A suitable base (e.g., potassium carbonate, cesium carbonate)

An appropriate solvent (e.g., DMF, acetonitrile)

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

Alkylation: The triazolotriazine core is dissolved in a suitable solvent, and a base is added to

deprotonate the reactive nitrogen.

Methyl 4-(3-bromopropyl)benzoate is then added to the reaction mixture.

The reaction is typically stirred at room temperature or heated to facilitate the alkylation

reaction.

Upon completion, the reaction is worked up, and the product is purified using standard

techniques such as column chromatography.

Workflow Diagram:
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Synthesis of A2aR Antagonist
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Caption: Synthetic workflow for an A2aR antagonist.

Conclusion:

Methyl 4-(3-bromopropyl)benzoate is a valuable and versatile reagent in medicinal chemistry,

enabling the synthesis of complex molecules with significant therapeutic potential. Its utility in

constructing both PARP inhibitors and Adenosine A2a receptor antagonists highlights its

importance in the development of novel treatments for cancer and neurological disorders. The

protocols and diagrams provided herein offer a foundational understanding for researchers

aiming to utilize this compound in their drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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